
Camostat
Vue d'ensemble
Description
Il a été décrit pour la première fois dans la littérature en 1981 et est utilisé au Japon depuis 2006 pour traiter la pancréatite chronique et les lésions pulmonaires induites par les médicaments . Récemment, il a suscité l'intérêt pour son utilisation potentielle dans le traitement du COVID-19 en raison de sa capacité à inhiber la sérine protéase transmembranaire 2 (TMPRSS2), qui est impliquée dans l'entrée virale du SARS-CoV-2 .
Méthodes De Préparation
La synthèse du Camostat implique le couplage de deux fragments clés : l'acide p-guanidinobenzoïque et le 2-(diméthylamino)-2-oxoéthyl 2-(4-hydroxyphényl)acétate . Le procédé utilise généralement la trihalotriazine comme agent de couplage pour former un ester à partir d'acides et de fonctions alcooliques . Cette méthode est à la fois économique et pratique pour la production industrielle.
Analyse Des Réactions Chimiques
Le Camostat subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont moins fréquentes pour le this compound en raison de sa structure stable.
Substitution : Le this compound peut subir des réactions de substitution, notamment au niveau des fonctions ester et amide.
Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les enzymes spécifiques qui facilitent l'hydrolyse. Les principaux produits formés à partir de ces réactions sont généralement les métabolites hydrolysés, qui conservent une activité biologique .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition des sérine protéases.
Médecine : Approuvé au Japon pour le traitement de la pancréatite chronique et de l'œsophagite par reflux postopératoire.
Mécanisme d'action
Le this compound exerce ses effets en inhibant les sérine protéases, en particulier la TMPRSS2 . Cette inhibition empêche l'activation protéolytique des protéines de pointe virales, bloquant ainsi l'entrée virale dans les cellules hôtes . De plus, le this compound inhibe la cholécystokinine et les cytokines pro-inflammatoires, réduisant l'inflammation et améliorant la fonction pancréatique dans la pancréatite chronique .
Applications De Recherche Scientifique
Camostat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study serine protease inhibition.
Medicine: Approved in Japan for treating chronic pancreatitis and postoperative reflux esophagitis.
Mécanisme D'action
Camostat exerts its effects by inhibiting serine proteases, particularly TMPRSS2 . This inhibition prevents the proteolytic activation of viral spike proteins, thereby blocking viral entry into host cells . In addition, this compound inhibits cholecystokinin and pro-inflammatory cytokines, reducing inflammation and improving pancreatic function in chronic pancreatitis .
Comparaison Avec Des Composés Similaires
Le Camostat est souvent comparé au Nafamostat, un autre inhibiteur des sérine protéases. Les deux composés inhibent la TMPRSS2, mais le Nafamostat a une puissance inhibitrice plus élevée en raison de sa plus grande affinité pour l'enzyme . D'autres composés similaires comprennent :
Gabexate : Un autre inhibiteur des sérine protéases utilisé pour des indications similaires.
Aprotinine : Un inhibiteur des protéases avec une activité plus large mais moins de spécificité pour la TMPRSS2.
La particularité du this compound réside dans son inhibition spécifique de la TMPRSS2 et ses applications thérapeutiques potentielles dans les infections virales telles que le COVID-19 .
Activité Biologique
Camostat mesylate is a synthetic protease inhibitor that has garnered attention for its antiviral properties, particularly in the context of SARS-CoV-2, the virus responsible for COVID-19. Originally approved in Japan for treating chronic pancreatitis, its mechanism of action involves inhibiting the transmembrane protease serine 2 (TMPRSS2), which is crucial for the viral entry into host cells. This article explores the biological activity of this compound mesylate, focusing on its antiviral effects, pharmacokinetics, and clinical studies.
This compound mesylate inhibits TMPRSS2, preventing the activation of the SARS-CoV-2 spike protein, which is essential for viral entry into human cells. Research indicates that SARS-CoV-2 can utilize various host cell proteases for entry, but this compound effectively blocks this process. Additionally, its metabolite GBPA also exhibits antiviral activity, albeit with reduced efficacy compared to this compound mesylate itself .
Pharmacokinetics
The pharmacokinetics of this compound mesylate have been studied extensively. After administration, it is metabolized into GBPA, which retains some antiviral properties. The peak plasma concentration of this compound mesylate after a standard dose (200 mg) reaches approximately 0.25 µM, while GBPA achieves an effective concentration (EC50) of 0.178 µM against TMPRSS2 .
Table 1: Pharmacokinetic Parameters of this compound Mesylate and GBPA
Parameter | This compound Mesylate | GBPA |
---|---|---|
Peak Concentration | 0.25 µM | 0.178 µM |
Half-Life | TBD | TBD |
Bioavailability | TBD | TBD |
Efficacy in COVID-19 Treatment
A multicenter, double-blind randomized controlled trial investigated the efficacy of this compound mesylate in patients with mild to moderate COVID-19. In this study, patients received either this compound mesylate (600 mg four times daily) or a placebo for up to 14 days. The primary endpoint was the time to achieve two consecutive negative tests for SARS-CoV-2.
Findings:
- Participants: 155 patients (78 on this compound, 77 on placebo).
- Conversion to Negative Viral Status: By day 14, 60.8% in the this compound group converted to negative compared to 63.5% in the placebo group.
- Median Time to First Negative Test: No significant difference was observed between groups (11 days for both) .
Safety Profile
The safety profile of this compound mesylate has been evaluated in various studies. Common side effects include gastrointestinal disturbances; however, no new safety concerns were identified during clinical trials related to COVID-19 treatment .
Case Studies
A case study published in Global Health & Medicine highlighted the use of this compound mesylate in a patient with severe COVID-19 pneumonia who showed significant improvement after treatment. The patient's viral load decreased markedly within days of starting therapy, supporting the notion that this compound can exert rapid antiviral effects when administered early in the disease course .
Propriétés
IUPAC Name |
[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIMHXSUQUHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59721-29-8 (monomethanesulfonate) | |
Record name | Camostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044010 | |
Record name | Camostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell. | |
Record name | Camostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59721-28-7 | |
Record name | Camostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59721-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Camostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAMOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194-198 | |
Record name | Camostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.